Resorcinomycin A

Description

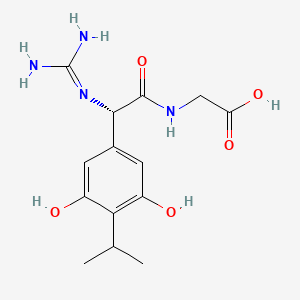

N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine has been reported in Streptomyces hiroshimensis and Streptomyces roseoverticillatus with data available.

from Streptoverticillium roseoverticillatum; structure given in first source

Properties

CAS No. |

100234-70-6 |

|---|---|

Molecular Formula |

C14H20N4O5 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid |

InChI |

InChI=1S/C14H20N4O5/c1-6(2)11-8(19)3-7(4-9(11)20)12(18-14(15)16)13(23)17-5-10(21)22/h3-4,6,12,19-20H,5H2,1-2H3,(H,17,23)(H,21,22)(H4,15,16,18)/t12-/m0/s1 |

InChI Key |

QMFJWJLPWNAZMH-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O |

Synonyms |

N-(alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine resorcinomycin A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Resorcinomycin A

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Resorcinomycin A, a novel antibiotic with notable activity against mycobacteria. This document details the original discovery, the producing microorganism, and the methodologies employed for its purification and structural elucidation. Furthermore, it presents its physicochemical properties and biological activities in a structured format for clarity and comparative analysis.

Introduction

This compound is a dipeptide antibiotic that was first discovered along with its congener, Resorcinomycin B.[1] It is characterized by a unique nonproteinogenic amino acid structure. This guide serves as a technical resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this compound.

Discovery and Source Organism

This compound and B were first isolated from the culture broth of a streptomycete strain identified as Streptoverticillium roseoverticillatum.[1] This discovery was the result of a screening program for new antibiotics. The producing organism has also been reported as Streptomyces roseoverticillatus and Streptomyces hiroshimensis.[2]

Physicochemical Properties of this compound

This compound is a water-soluble, amphoteric substance.[1] It gives a positive reaction to Sakaguchi's reagent, indicating the presence of a guanidino group.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₄O₅ | [1] |

| Molecular Weight | 324.33 g/mol | [2] |

| Appearance | White solid | [3] |

| Solubility | Water-soluble | [1] |

| Chemical Class | N-acyl-amino acid, Dipeptide | [2][4] |

| IUPAC Name | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid | [2] |

Isolation and Purification Protocols

The isolation and purification of this compound from the culture broth of Streptoverticillium roseoverticillatum involves a multi-step process.

Details of the fermentation process for the production of this compound by Streptoverticillium roseoverticillatum are not extensively described in the provided search results. However, it is a standard practice to cultivate the producing actinomycete in a suitable liquid medium to achieve optimal antibiotic production.

A general workflow for the isolation and purification of this compound is outlined below. This process leverages the physicochemical properties of the molecule, such as its hydrophobicity and charge.

The following protocol is based on the methodology described for the isolation of the this compound precursor, which is applicable to the purification of this compound itself.[3]

-

Cell Removal: The culture broth is centrifuged to remove the microbial cells, yielding a supernatant containing this compound.[3]

-

Resin Adsorption: The supernatant is mixed with Diaion HP20 resin.[3]

-

Column Chromatography: The resin is loaded onto a column and washed with water to remove polar impurities.[3]

-

Elution: this compound is eluted from the column using 50% aqueous methanol.[3]

-

Concentration: The fractions containing this compound are collected and concentrated by rotary evaporation.[3]

-

Preparative HPLC: The concentrated residue is redissolved in water and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Structure Elucidation

The chemical structure of this compound was determined to be N-[(S)-alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine.[1] This was established through a combination of analytical techniques.

Table 2: Analytical Methods for Structure Elucidation of this compound

| Analytical Technique | Purpose | Reference |

| Elemental Analysis | Determination of the molecular formula. | [1] |

| Secondary Ion Mass Spectrometry (SIMS) | Confirmation of the molecular formula. | [1] |

| ¹H NMR Spectrometry | Determination of the proton framework of the molecule. | [1] |

| ¹³C NMR Spectrometry | Determination of the carbon skeleton of the molecule. | [1] |

| Chemical Evidences | Confirmation of functional groups and stereochemistry. | [1] |

Biological Activity

This compound exhibits a narrow spectrum of antibacterial activity, primarily directed against mycobacterial species.[5] It is not effective against other Gram-positive and Gram-negative bacteria and shows weak activity against mycoplasmas.[5]

The in vitro antimycobacterial activity of the S-, R-, and S,R-isomers of this compound was compared to that of streptomycin (SM) and kanamycin (KM) using the 2-fold agar dilution method with Middlebrook 7H10 agar medium.[5] The (S)-isomer of this compound (S-RSM-A) demonstrated superior antimycobacterial activity compared to both streptomycin and kanamycin.[5] The R- and S,R-isomers were found to be comparable or less active than the reference antibiotics.[5]

Biosynthesis of this compound

The biosynthesis of this compound in Streptoverticillium roseoverticillatum involves a dedicated gene cluster.[3][4] A key enzyme in this pathway is an ATP-grasp-ligase, designated as Res5, which is proposed to catalyze the formation of the peptide bond between the nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (Compound 2), and glycine.[3][6]

Deletion of the res5 gene resulted in the loss of this compound production and the accumulation of its precursor, Compound 2.[3][4] Interestingly, the recombinant Res5 enzyme did not show catalytic activity in vitro with Compound 2 and glycine as substrates.[4] This suggests a more complex mechanism, possibly involving a peptide with glycine at its N-terminus as the nucleophile, which is later matured by a peptidase encoded outside the gene cluster.[4]

Conclusion

This compound represents an interesting class of dipeptide antibiotics with potent and specific activity against mycobacteria. The elucidation of its structure and biosynthetic pathway opens avenues for synthetic and semi-synthetic modifications to improve its therapeutic potential. The detailed protocols for its isolation and purification provided in this guide will be a valuable resource for researchers aiming to further investigate this promising natural product.

References

- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H20N4O5 | CID 72447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Streptoverticillium roseoverticillatum: A Comprehensive Technical Guide to Resorcinomycin A Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Streptoverticillium roseoverticillatum as a source of the bioactive compound Resorcinomycin A. The document details the biosynthesis of this compound, experimental protocols for the cultivation of the producing organism, and the extraction, purification, and biological characterization of the compound. Particular emphasis is placed on its established anti-mycobacterial properties. While the potential for anticancer activity is of interest for natural products, current publicly available data for this compound is limited in this regard. This guide aims to be a valuable resource for researchers interested in the exploration and development of this compound for therapeutic applications.

Introduction

This compound is a dipeptide antibiotic produced by the actinomycete Streptoverticillium roseoverticillatum.[1] It is a water-soluble, amphoteric substance characterized by a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, linked to glycine.[2][3] First isolated and characterized in 1989, this compound has demonstrated notable activity against mycobacterial species.[1][4] This guide provides a technical overview of the production, isolation, and biological activity of this compound.

Chemical Structure of this compound

| Compound Name | Molecular Formula | Molecular Weight | IUPAC Name |

| This compound | C14H20N4O5 | 324.33 g/mol | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid |

Biosynthesis of this compound

The biosynthetic gene cluster for this compound has been identified in Streptoverticillium roseoverticillatum.[2][3] The synthesis of this compound involves a key enzyme, an ATP-grasp-ligase encoded by the res5 gene, which is proposed to catalyze the peptide bond formation between (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid and glycine.[2][3] Studies involving the deletion of the res5 gene resulted in the loss of this compound production and the accumulation of the nonproteinogenic amino acid precursor.[2] The gene cluster also contains two ABC transporter genes, res1 and res2, which are believed to be involved in the efflux of this compound from the cell.[3]

While the exact functions of all genes in the cluster are not fully elucidated, a proposed pathway involves the synthesis of the nonproteinogenic amino acid precursor, followed by the ATP-grasp-ligase mediated peptide bond formation with glycine.

References

- 1. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Chemical Structure of Resorcinomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin A is a naturally occurring antibiotic produced by the bacterium Streptoverticillium roseoverticillatum.[1][2] It belongs to a class of N-acyl-amino acids and has demonstrated notable antibacterial activity, particularly against Mycobacterium species.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, and details the experimental protocols for its isolation and characterization. Furthermore, this guide explores the biosynthetic pathway of its core components, offering insights for researchers in natural product synthesis and drug discovery.

Chemical Structure and Properties

This compound is a dipeptide composed of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, linked to a glycine molecule.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₄O₅ | [3] |

| IUPAC Name | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid | |

| Molecular Weight | 324.33 g/mol | |

| Appearance | Water-soluble amphoteric substance | [3] |

| Reactivity | Positive to Sakaguchi's reagent | [3] |

Spectroscopic Data for Structural Elucidation

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry of the acid-hydrolyzed product of this compound (compound 2 ) confirmed its elemental composition.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 268.12918 | 268.12915 | C₁₂H₁₈N₃O₄ |

Data obtained for (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid.

Experimental Protocols

Isolation and Purification of this compound Precursor (Compound 2)

The following protocol describes the isolation of the nonproteinogenic amino acid core of this compound from the culture broth of a res5-deletion mutant of Streptoverticillium roseoverticillatum, which accumulates this precursor.[1]

-

Cultivation: Grow the res5-deletion mutant of Streptoverticillium roseoverticillatum in a suitable liquid medium.

-

Harvesting: Centrifuge a large-scale culture (e.g., 8 x 100 mL) to separate the cells from the supernatant.[1]

-

Resin Adsorption: Mix the resulting supernatant with Diaion HP20 resin and load it onto a column.[1]

-

Washing: Wash the column with water to remove unbound impurities.[1]

-

Elution: Elute the bound compound 2 with 50% aqueous methanol.[1]

-

Concentration: Collect the fractions containing compound 2 and concentrate them using a rotary evaporator.[1]

-

Final Purification: Re-dissolve the residue in water and perform preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]

Acid Hydrolysis of this compound to Yield Compound 2

This protocol details the chemical degradation of this compound to its constituent amino acids.[1]

-

Hydrolysis: Hydrolyze purified this compound (10 mg) with 6 N HCl (2 mL) in the presence of 1% hydroquinone.[1]

-

Incubation: Heat the reaction mixture at 110 °C under anaerobic conditions for 15 hours.[1]

-

Purification: Fractionate the reaction product using preparative HPLC to isolate compound 2 .[1]

Biosynthesis and Potential Mechanism of Action

The biosynthesis of this compound involves a dedicated gene cluster. A key step is the peptide bond formation between the nonproteinogenic amino acid precursor and glycine, which is catalyzed by an ATP-grasp-ligase encoded by the res5 gene.[1]

While the precise molecular mechanism of action for this compound is not fully elucidated, its targeted activity against Mycobacterium suggests a specific mode of action.[2] Many antibiotics that target bacteria exert their effects by interfering with essential cellular processes. A plausible, though not yet proven, mechanism for this compound could involve the inhibition of a key enzyme in a vital metabolic pathway of Mycobacterium.

Below is a conceptual workflow illustrating the general approach to identifying the molecular target of an antibiotic like this compound.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to its antibacterial effect. This is a generalized representation and is not based on specific experimental evidence for this compound.

Conclusion

This compound presents an interesting chemical scaffold with proven antibacterial, and specifically anti-mycobacterial, properties. The elucidation of its structure through spectroscopic methods has been crucial for its characterization. The provided experimental protocols for the isolation of its core component offer a basis for further synthetic and medicinal chemistry efforts. While its precise mechanism of action remains an area for future investigation, the understanding of its biosynthesis provides a genetic foundation for the generation of novel analogs with potentially enhanced therapeutic properties. This guide serves as a foundational resource for scientists engaged in the ongoing effort to develop new and effective antibacterial agents.

References

Resorcinomycin A: A Technical Guide for Drug Discovery Professionals

Molecular Formula: C₁₄H₂₀N₄O₅ Molecular Weight: 324.33 g/mol IUPAC Name: 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid[1]

This technical guide provides a comprehensive overview of Resorcinomycin A, a natural product with notable anti-mycobacterial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Introduction

This compound is a dipeptide-like natural product isolated from Streptoverticillium roseoverticillatum.[2][3] It is composed of the non-proteinogenic amino acid (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid linked to a glycine residue.[4][5] The unique chemical structure of this compound contributes to its selective antibacterial activity, primarily targeting mycobacterial species.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 324.33 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid | --INVALID-LINK-- |

| CAS Number | 100234-70-6 | --INVALID-LINK-- |

Biological Activity

This compound exhibits a narrow spectrum of antibacterial activity, with potent action against various mycobacterial species, including the Mycobacterium avium-Mycobacterium intracellulare complex (MAC).[6] Its activity against Gram-positive and Gram-negative bacteria is reported to be weak.

In Vitro Anti-mycobacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several mycobacterial strains.

| Mycobacterial Strain | MIC (µg/mL) | Notes |

| M. avium | 0.024 | |

| M. intracellulare | 0.024 | |

| M. smegmatis | 6.25 | |

| M. bovis | 0.012 | |

| M. avium-intracellulare complex (in broth) | 6 | Free drug |

| M. avium-intracellulare complex (in broth) | 12 | Liposomal formulation |

Intramacrophage Activity

Encapsulation of this compound in liposomes has been shown to significantly enhance its activity against intramacrophage MAC infection.

| Formulation | Concentration (µg/mL) | MAC Growth Inhibition (%) |

| Free this compound | 6 | 33 |

| Free this compound | 50 | 62 |

| Liposomal this compound | 6 | 50 |

| Liposomal this compound | 50 | 93 |

Mechanism of Action & Biosynthesis

The precise molecular target of this compound has not been definitively elucidated. However, studies on its biosynthetic gene cluster suggest a potential mechanism involving the inhibition of an ATP-grasp ligase, an enzyme crucial for its own biosynthesis.[4][5] This mode of action, if confirmed, would represent a novel antibiotic target.

Biosynthetic Pathway of this compound

The biosynthetic gene cluster of this compound has been identified in Streptoverticillium roseoverticillatum. The proposed pathway involves a series of enzymatic reactions to synthesize the non-proteinogenic amino acid precursor and its subsequent ligation to glycine, catalyzed by an ATP-grasp ligase (RES5).

Caption: Proposed biosynthetic pathway of this compound.

Putative Mechanism of Action

While not definitively proven, a plausible mechanism of action for this compound could be the inhibition of essential ATP-grasp ligases in mycobacteria, which share similarities with the RES5 enzyme from its own biosynthetic pathway.

Caption: Putative mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of the Precursor (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid

This protocol describes the isolation of the non-proteinogenic amino acid precursor of this compound from a culture of a RES5-deletion mutant of Streptoverticillium roseoverticillatum.

Materials:

-

Culture broth of RES5-deletion mutant

-

Diaion HP20 resin

-

Methanol (MeOH)

-

Water (deionized)

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Centrifuge the large-scale culture (e.g., 8 x 100 mL) to remove the cells.

-

Mix the resulting supernatant with 100 mL of Diaion HP20 resin.

-

Load the resin onto a column and wash with 1 L of water.

-

Elute the precursor compound with 400 mL of 50% aqueous MeOH.

-

Collect the fractions containing the precursor and concentrate them using a rotary evaporator.

-

Re-dissolve the residue in 1 mL of water.

-

Further purify the precursor compound using preparative HPLC to yield a white solid.

In Vitro Anti-mycobacterial Susceptibility Testing (MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial strains using the agar dilution method.

Materials:

-

This compound stock solution

-

Middlebrook 7H10 agar medium

-

Mycobacterial strains for testing

-

Sterile petri dishes

-

Incubator (37°C)

Procedure:

-

Prepare a series of two-fold dilutions of this compound in a suitable solvent.

-

Prepare Middlebrook 7H10 agar medium according to the manufacturer's instructions and autoclave.

-

Cool the agar to 45-50°C and add the appropriate volume of the this compound dilutions to achieve the desired final concentrations in the agar. Also prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a standardized inoculum of the mycobacterial strains to be tested.

-

Spot the mycobacterial inoculum onto the surface of the agar plates (including the control plate).

-

Incubate the plates at 37°C for the appropriate duration for the specific mycobacterial species (typically 2-4 weeks).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria.

Pharmacokinetics

To date, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to assess its potential as a therapeutic agent.

Conclusion

This compound is a promising anti-mycobacterial agent with a potentially novel mechanism of action. Its potent in vitro activity, particularly when formulated in liposomes for enhanced intramacrophage delivery, warrants further investigation. Key areas for future research include the definitive identification of its molecular target, elucidation of its pharmacokinetic profile, and the development of a scalable synthetic route to facilitate further pre-clinical and clinical studies. This technical guide provides a foundation for researchers to build upon in the ongoing effort to develop new and effective treatments for mycobacterial infections.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic parameters explain the therapeutic activity of antimicrobial agents in a silkworm infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs [mdpi.com]

Unveiling the Genetic Blueprint: A Technical Guide to the Identification of the Resorcinomycin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the Resorcinomycin A biosynthetic gene cluster. This compound, an antibiotic with notable activity against Mycobacterium species, is a dipeptide composed of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid and glycine.[1] The elucidation of its biosynthetic pathway is a critical step for future bioengineering efforts to enhance production and generate novel analogs.

The this compound Biosynthetic Gene Cluster in Streptoverticillium roseoverticillatum

This compound is produced by the actinomycete Streptoverticillium roseoverticillatum.[1] Its biosynthetic gene cluster, designated as the 'res' cluster, was identified through a genome mining approach. This strategy involved searching the genome of S. roseoverticillatum for homologs of genes involved in the biosynthesis of structurally related compounds, such as pheganomycin.[1]

The identified 'res' gene cluster is composed of ten genes, res1 through res10. The predicted functions of these genes, based on homology and experimental evidence, are detailed in the table below.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Proposed Function | Homology/Evidence |

| res1 | ABC transporter | Efflux of this compound |

| res2 | ABC transporter | Efflux of this compound |

| res3 | Methyltransferase | Biosynthesis of the isopropyl moiety |

| res4 | B12-dependent radical SAM enzyme | Biosynthesis of the isopropyl moiety |

| res5 | ATP-grasp ligase | Catalyzes the peptide bond formation between the nonproteinogenic amino acid and glycine |

| res6 | Homolog of pgm8 | Biosynthesis of the nonproteinogenic amino acid precursor |

| res7 | Homolog of pgm9 | Biosynthesis of the nonproteinogenic amino acid precursor |

| res8 | Homolog of pgm10 | Biosynthesis of the nonproteinogenic amino acid precursor |

| res9 | Homolog of pgm11 | Biosynthesis of the nonproteinogenic amino acid precursor |

| res10 | Homolog of pgm12 | Biosynthesis of the nonproteinogenic amino acid precursor |

Experimental Validation of the res Gene Cluster

The function of the res gene cluster in this compound biosynthesis has been validated through a series of key experiments, including gene knockout and heterologous expression.

A pivotal experiment was the targeted deletion of the res5 gene, which encodes a putative ATP-grasp ligase. This deletion resulted in the complete loss of this compound production and the accumulation of its precursor, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, in the culture broth.[1] This finding strongly supports the role of RES5 in the final peptide bond formation step of the biosynthesis.

Furthermore, heterologous expression of the res gene cluster in a host organism that does not naturally produce this compound led to the production of the nonproteinogenic amino acid precursor, but not this compound itself.[1] This suggests that while the cluster contains the necessary genes for the synthesis of the precursor, an additional factor, possibly a peptidase encoded outside the cluster, may be required for the final maturation of the antibiotic.[1]

Data Presentation

While specific production titers for this compound in wild-type versus mutant strains of S. roseoverticillatum are not extensively reported in the available literature, the following tables provide illustrative examples of the types of quantitative data that are typically generated in such studies. These hypothetical values are based on findings from similar studies on other secondary metabolites in Streptomyces.

Table 2: Illustrative Production of this compound in S. roseoverticillatum Wild-Type and Δres5 Mutant

| Strain | This compound Titer (mg/L) | Precursor Accumulation (µg/mL) |

| Wild-Type | 15.5 ± 2.1 | Not Detected |

| Δres5 Mutant | Not Detected | 8.3 ± 1.2 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |

Table 3: Hypothetical Enzyme Kinetic Parameters for RES5 (ATP-grasp ligase)

| Substrate | KM (µM) | kcat (min-1) |

| (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid | 30 | 14 |

| Glycine | 55 | 14 |

| ATP | 92 | 16 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on kinetic data from similar enzymes. |

Visualizing the Biosynthesis and Experimental Workflow

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

This diagram outlines the logical flow of experiments typically employed to identify and characterize a biosynthetic gene cluster.

References

Resorcinomycin A: An In-depth Technical Guide on a Promising Antimycobacterial Agent and its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinomycin A, a natural product isolated from Streptoverticillium roseoverticillatum, has demonstrated notable antibacterial activity, particularly against mycobacterial species.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its proposed mechanisms of action. While its precise molecular targets remain to be definitively elucidated, existing research points toward several plausible theories, including disruption of essential mycobacterial processes and potential modulation of host immune responses. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of theoretical pathways to facilitate further research and drug development efforts.

Introduction

This compound, chemically identified as N-[(S)-α-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine, is a dipeptide antibiotic with a selective spectrum of activity.[1] Unlike many broad-spectrum antibiotics, its efficacy is primarily directed at mycobacteria, making it a molecule of interest in the search for new treatments for tuberculosis and other mycobacterial infections.[1] The rise of multidrug-resistant mycobacterial strains necessitates the exploration of novel chemical scaffolds and mechanisms of action, positioning this compound as a valuable lead compound. This guide will delve into the existing evidence to build a framework for its potential modes of action.

Antimycobacterial Activity: The Core Therapeutic Effect

The primary and most well-documented biological activity of this compound is its potent and selective inhibition of mycobacterial growth.

In Vitro Efficacy

Studies have demonstrated the in vitro activity of this compound against atypical mycobacterial strains. The S-isomer of this compound has been shown to possess superior antimycobacterial activity compared to streptomycin and kanamycin.[1]

Table 1: In Vitro Activity of this compound Against Mycobacterium avium-intracellulare complex (MAC)

| Compound | Form | MIC (µg/mL) | Assay Method |

| This compound | Free | 6 | MTT colorimetric microassay |

| This compound | Liposomal | 12 | MTT colorimetric microassay |

Source: Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation.[2]

Intramacrophage Activity

A significant aspect of mycobacterial infections is the ability of the bacteria to survive and replicate within host macrophages. Therefore, the intramacrophage efficacy of an antibiotic is a critical parameter. Liposomal encapsulation of this compound has been shown to significantly enhance its activity against intramacrophagic MAC.[2]

Table 2: Intramacrophage Growth Inhibition of MAC by this compound

| Compound | Concentration (µg/mL) | Growth Inhibition (%) after 3 days |

| Free this compound | 6 | 33 |

| Free this compound | 50 | 62 |

| Liposomal this compound | 6 | 50 |

| Liposomal this compound | 50 | 93 |

Source: Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation.[2]

Theories on the Mechanism of Action

While the precise molecular target of this compound's antimycobacterial activity has not been definitively identified, several theories can be postulated based on its chemical structure and the mechanisms of action of related compounds.

Theory 1: Inhibition of an Essential Mycobacterial Enzyme

The selective activity of this compound against mycobacteria suggests that it may target a protein or pathway unique to or essential for these organisms. The guanidino group and the resorcinol moiety are key structural features that could mediate specific interactions with a target enzyme.

Logical Relationship: Potential Enzymatic Inhibition

Caption: Hypothetical pathway of this compound inhibiting an essential mycobacterial enzyme.

Theory 2: Analogy to Resorcylic Acid Lactones - Hsp90 Inhibition

This compound shares a resorcinol scaffold with a class of natural products known as resorcylic acid lactones, which are known inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that is crucial for the stability and function of many signaling proteins. While Hsp90 is a eukaryotic target, bacteria possess a homolog, HtpG. Inhibition of HtpG could disrupt the bacterial stress response and protein homeostasis.

Experimental Workflow: Hsp90 Inhibition Assay

Caption: Workflow for assessing Hsp90 inhibitory activity.

Theory 3: Anti-inflammatory Effects via TNF-α Inhibition

Certain resorcylic acid lactones also exhibit potent anti-inflammatory properties by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key cytokine involved in the inflammatory response to mycobacterial infections. While a direct anti-inflammatory effect on the host could contribute to the overall therapeutic outcome, it is less likely to be the primary mechanism of direct antimycobacterial action. However, modulation of the host immune response could be a secondary mechanism.

Signaling Pathway: LPS-induced TNF-α Production

Caption: Hypothetical inhibition of the TNF-α signaling pathway by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against mycobacterial strains can be determined using the broth microdilution method.

-

Preparation of Inoculum: A suspension of the mycobacterial strain is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a 0.5 McFarland standard.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the prepared mycobacterial suspension.

-

Incubation: The plate is incubated at the appropriate temperature and for the required duration for the specific mycobacterial species.

-

Determination of MIC: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. The MTT colorimetric assay can be used for a more quantitative assessment of viability.[2]

Intramacrophage Activity Assay

This assay evaluates the ability of the compound to kill mycobacteria residing within macrophages.

-

Macrophage Culture: A macrophage cell line (e.g., J774A.1) is cultured in a suitable medium.

-

Infection: The macrophages are infected with the mycobacterial strain at a specific multiplicity of infection.

-

Treatment: After allowing for phagocytosis, the infected macrophages are treated with different concentrations of this compound (free or liposomal).

-

Lysis and Plating: At various time points, the macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on a suitable agar medium (e.g., Middlebrook 7H11).

-

Colony Forming Unit (CFU) Counting: After incubation, the number of CFUs is counted to determine the intracellular bacterial load. The percentage of growth inhibition is calculated relative to untreated control cells.[2]

Hsp90 ATPase Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the ATPase activity of Hsp90.

-

Reaction Mixture: A reaction mixture is prepared containing purified Hsp90, ATP, and a buffer system.

-

Addition of Inhibitor: this compound at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for ATP hydrolysis.

-

Detection of ADP: The amount of ADP produced is quantified using a commercially available kit (e.g., a coupled-enzyme assay that links ADP production to a colorimetric or fluorescent readout).

-

Calculation of IC50: The concentration of this compound that inhibits 50% of the Hsp90 ATPase activity (IC50) is calculated.

TNF-α Production Assay in Macrophages

This cell-based assay measures the effect of a compound on the production of TNF-α by macrophages.

-

Cell Culture and Stimulation: A macrophage cell line (e.g., RAW 264.7) is cultured and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Treatment: The cells are co-treated with LPS and various concentrations of this compound.

-

Collection of Supernatant: After a specific incubation period, the cell culture supernatant is collected.

-

ELISA for TNF-α: The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculation of IC50: The concentration of this compound that inhibits 50% of the LPS-induced TNF-α production (IC50) is calculated.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antimycobacterial agents. Its selective and potent activity warrants further investigation into its precise mechanism of action. Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target(s) of this compound in mycobacteria.

-

Direct Hsp90 and TNF-α Inhibition Studies: Performing the described assays to definitively determine if this compound directly inhibits bacterial HtpG or modulates host TNF-α production.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antimycobacterial activity and pharmacokinetic properties.

A thorough understanding of the mechanism of action of this compound will be crucial for its advancement as a potential therapeutic agent in the fight against mycobacterial diseases.

References

- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Hsp90 with resorcylic acid macrolactones: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Resorcinomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin A is a dipeptide antibiotic produced by the bacterium Streptoverticillium roseoverticillatum. Structurally, it is N-[(S)-alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine[1][2]. This document provides a comprehensive overview of the initial biological activity screening of this compound, summarizing its known antimicrobial properties, cytotoxicity, and the methodologies employed in these early-stage evaluations. The information is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Antimicrobial Activity

The primary biological activity identified for this compound is its targeted action against mycobacterial species. Initial screenings revealed that it is not active against other Gram-negative and Gram-positive bacteria and exhibits only weak activity against mycoplasmas[1]. The naturally occurring S-isomer of this compound has demonstrated superior antimycobacterial potency compared to the antibiotics streptomycin and kanamycin[1].

Quantitative Antimicrobial Data

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound against various mycobacterial species.

Table 1: In Vitro Antimycobacterial Activity of this compound (S-isomer) and Comparators

| Mycobacterial Strain | This compound (S-isomer) MIC (µg/mL) | Streptomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) |

| Atypical Mycobacteria | Superior to comparators | Not specified | Not specified |

Data from initial screening reported as superior to comparators without specific MIC values in the available literature.[1]

Table 2: Activity of Free and Liposomal this compound against Mycobacterium avium-Mycobacterium intracellulare complex (MAC) in Broth

| Formulation | MIC (µg/mL) |

| Free this compound | 6 |

| Liposomal this compound | 12 |

Data from in vitro testing in broth culture.[3][4]

Table 3: Intramacrophage Activity of Free and Liposomal this compound against MAC

| Formulation | Concentration (µg/mL) | MAC Growth Inhibition (%) |

| Free this compound | 6 | 33 |

| Free this compound | 50 | 62 |

| Liposomal this compound | 6 | 50 |

| Liposomal this compound | 50 | 93 |

Data from assays using murine peritoneal macrophages infected with MAC, measured 3 days after treatment.[3][4]

Cytotoxicity Assessment

This compound has been evaluated for its cytotoxic effects on mammalian cells.

Quantitative Cytotoxicity Data

Table 4: Cytotoxicity of this compound in Murine Peritoneal Macrophages

| Formulation | Concentration (µg/mL) | Cytotoxicity |

| Free this compound | up to 50 | No toxicity observed |

| Liposomal this compound | up to 50 | No toxicity observed |

Cytotoxicity determined by the MTT reduction assay.[3][4]

Other Biological Activities

Screening of this compound for other biological activities, such as antifungal, antiviral, or anticancer properties, has not been reported in the available scientific literature.

Mechanism of Action

The precise mechanism of action of this compound has not been elucidated, and the specific molecular target within mycobacteria remains unknown. Further research is required to understand how this compound exerts its selective antimycobacterial effect. The biosynthesis of this compound has been investigated, and the gene cluster responsible for its production has been identified[3].

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used in the initial biological screening of this compound.

Antimycobacterial Susceptibility Testing: 2-Fold Agar Dilution Method

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains[1].

1. Media Preparation:

-

Middlebrook 7H10 agar medium is prepared according to the manufacturer's instructions.

-

The agar is sterilized by autoclaving and allowed to cool to 45-50°C.

-

OADC (oleic acid-albumin-dextrose-catalase) enrichment is aseptically added to the molten agar.

2. Drug Dilution Series:

-

A stock solution of this compound is prepared in a suitable solvent.

-

A series of twofold dilutions of the antibiotic is prepared.

-

Each dilution is added to a separate aliquot of the molten Middlebrook 7H10 agar to achieve the desired final concentrations.

-

The agar is then poured into petri dishes and allowed to solidify. Control plates containing no antibiotic are also prepared.

3. Inoculum Preparation:

-

Mycobacterial strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

-

The bacterial suspension is adjusted to a turbidity equivalent to a McFarland standard (typically 0.5 or 1.0).

-

The suspension is then diluted to obtain a final inoculum of approximately 104 to 105 colony-forming units (CFU) per spot.

4. Inoculation and Incubation:

-

The surfaces of the agar plates (both with and without antibiotic) are inoculated with spots of the prepared bacterial suspension.

-

Plates are incubated at the optimal temperature for the specific mycobacterial species (typically 35-37°C) in a humidified atmosphere, often with 5-10% CO2.

-

Incubation is continued for a period of 7 to 21 days, depending on the growth rate of the mycobacterial species.

5. MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria on the agar surface.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess the cytotoxicity of this compound against murine peritoneal macrophages[3][4].

1. Cell Culture:

-

Murine peritoneal macrophages are seeded into a 96-well microtiter plate at a predetermined density.

-

The cells are allowed to adhere and grow for 24 hours in a suitable culture medium at 37°C in a humidified 5% CO2 incubator.

2. Compound Exposure:

-

This compound (both free and liposomal formulations) is diluted to various concentrations in the cell culture medium.

-

The old medium is removed from the cells, and the medium containing the different concentrations of the compound is added.

-

Control wells (no compound) and blank wells (no cells) are included.

-

The plates are incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, a sterile MTT solution is added to each well.

-

The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

4. Solubilization of Formazan:

-

The medium containing MTT is carefully removed.

-

A solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The absorbance of the control wells represents 100% cell viability.

-

The percentage of cell viability in the treated wells is calculated relative to the control.

-

A dose-response curve is generated to determine the concentration at which 50% of the cells are viable (IC50). In the case of this compound, no significant toxicity was observed.

Conclusion

The initial biological activity screening of this compound has established it as a promising antimycobacterial agent with a high degree of selectivity. Its enhanced efficacy when encapsulated in liposomes for intracellular infections further highlights its potential. However, significant gaps in our understanding of this compound remain. Future research should focus on elucidating its mechanism of action, expanding the scope of its antimycobacterial activity profile against a wider range of clinically relevant strains, and conducting screenings for other potential biological activities. Such studies will be crucial for determining the full therapeutic potential of this compound.

References

- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity of Resorcinomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin A is a dipeptide antibiotic produced by Streptoverticillium roseoverticillatum. It has demonstrated a narrow but specific spectrum of antibacterial activity, primarily targeting members of the Mycobacterium genus.[1][2] Unlike many broad-spectrum antibiotics, it shows limited to no activity against common Gram-positive and Gram-negative bacteria. This specificity makes this compound a compound of interest for the development of novel anti-mycobacterial therapies. These application notes provide detailed protocols for in vitro assays to evaluate the antibacterial efficacy of this compound against various mycobacterial species.

Data Presentation

The antibacterial activity of this compound and its isomers has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against several atypical mycobacterial strains. The S-isomer of this compound (S-RSM-A) has generally shown superior activity compared to its R- and S,R-isomers.[1]

| Mycobacterial Strain | This compound Isomer | MIC (µg/mL) | Reference |

| Mycobacterium kansasii | S-isomer | 3.13 | [1] |

| R-isomer | 12.5 | [1] | |

| S,R-isomer | 12.5 | [1] | |

| Mycobacterium marinum | S-isomer | 3.13 | [1] |

| R-isomer | 25 | [1] | |

| S,R-isomer | 25 | [1] | |

| Mycobacterium fortuitum | S-isomer | 50 | [1] |

| R-isomer | >100 | [1] | |

| S,R-isomer | >100 | [1] | |

| Mycobacterium chelonae | S-isomer | 25 | [1] |

| R-isomer | >100 | [1] | |

| S,R-isomer | >100 | [1] | |

| Mycobacterium avium-intracellulare complex | Free this compound | 6 | [3] |

| Liposomal this compound | 12 | [3] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Isomers against Atypical Mycobacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method for Mycobacteria

This protocol is adapted for the susceptibility testing of slowly growing mycobacteria, such as M. kansasii and M. marinum, as well as rapidly growing mycobacteria like M. fortuitum and M. chelonae.

Materials:

-

This compound (and/or its isomers)

-

Middlebrook 7H10 agar base

-

Glycerol

-

OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

-

Sterile distilled water

-

Petri dishes (100 mm)

-

Mycobacterial strains for testing

-

Control antibiotics (e.g., Streptomycin, Kanamycin)

-

Incubator (37°C with 5-10% CO2)

-

Sterile pipettes, tubes, and loops

Procedure:

-

Media Preparation: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, aseptically add OADC enrichment and glycerol.

-

Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1000 µg/mL.

-

Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution to obtain the desired final concentrations in the agar plates (e.g., from 0.06 to 128 µg/mL).

-

Plate Preparation: Add the appropriate volume of each this compound dilution to molten Middlebrook 7H10 agar to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify. Also, prepare control plates containing no antibiotic.

-

Inoculum Preparation: Grow the mycobacterial strains in Middlebrook 7H9 broth until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute the suspension 1:100 in sterile saline.

-

Inoculation: Spot-inoculate 1-10 µL of the diluted bacterial suspension onto the surface of the agar plates, including the control plates.

-

Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere. Incubation times will vary depending on the species: 2-5 days for rapidly growing mycobacteria and 2-3 weeks for slowly growing mycobacteria.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Minimum Bactericidal Concentration (MBC) Determination

Materials:

-

MIC plates from the previous experiment

-

Nutrient-rich agar plates without antibiotics (e.g., Middlebrook 7H10)

-

Sterile loops or swabs

Procedure:

-

Subculturing: From the wells of the MIC plates that show no visible growth, take a loopful or swab of the broth and subculture it onto fresh, antibiotic-free Middlebrook 7H10 agar plates.

-

Incubation: Incubate the plates under the same conditions as the MIC assay.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria grow on the subculture plates).

Time-Kill Kinetics Assay for Mycobacteria

This assay evaluates the rate at which this compound kills a mycobacterial population over time.

Materials:

-

This compound

-

Middlebrook 7H9 broth supplemented with OADC

-

Mycobacterial strain of interest

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline for dilutions

-

Middlebrook 7H10 agar plates for colony counting

Procedure:

-

Inoculum Preparation: Prepare a mid-logarithmic phase culture of the mycobacterial strain in Middlebrook 7H9 broth. Adjust the inoculum to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.

-

Addition of Antibiotic: Add this compound to the flasks at different multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no antibiotic.

-

Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each flask.

-

Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto Middlebrook 7H10 agar plates.

-

Colony Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Caption: Experimental workflow for in vitro antibacterial assays.

While the precise mechanism of action for this compound has not been fully elucidated, as a dipeptide antibiotic targeting mycobacteria, a plausible hypothesis is the inhibition of cell wall biosynthesis, a common target for antimycobacterial agents. The following diagram illustrates a hypothetical signaling pathway where this compound interferes with peptidoglycan synthesis.

Caption: Hypothetical inhibition of peptidoglycan synthesis.

References

- 1. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Resorcinomycin A against Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin A is a guanidino-containing dipeptide antibiotic produced by Streptoverticillium roseoverticillatum.[1] It exhibits a specific antibacterial spectrum, with notable activity against various species of Mycobacterium, while showing limited to no activity against other Gram-positive and Gram-negative bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This application note provides detailed protocols for determining the MIC of this compound against mycobacterial species using standardized agar and broth microdilution methods.

Data Presentation

The in vitro activity of this compound has been evaluated against members of the Mycobacterium avium-intracellulare complex (MAC). The available quantitative data is summarized in the table below.

| Compound | Organism | MIC (µg/mL) | Method |

| This compound (free) | Mycobacterium avium-intracellulare complex | 6 | Broth Microdilution (MTT colorimetric microassay) |

| This compound (liposomal) | Mycobacterium avium-intracellulare complex | 12 | Broth Microdilution (MTT colorimetric microassay) |

Data sourced from a study on the enhanced intramacrophage activity of liposome-encapsulated this compound.[3]

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound against mycobacteria: Agar Dilution and Broth Microdilution. As this compound is a water-soluble, amphoteric substance, it can be dissolved in sterile distilled water or a suitable buffer for the preparation of stock solutions.

Protocol 1: Agar Dilution Method

The agar dilution method is a reference method for susceptibility testing of mycobacteria and involves incorporating the antimicrobial agent into a solid agar medium.[4][5]

Materials:

-

This compound

-

Middlebrook 7H10 agar base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Sterile distilled water or appropriate solvent

-

Mycobacterial isolates and quality control strains (e.g., Mycobacterium tuberculosis H37Rv ATCC 27294)

-

Sterile petri dishes, pipettes, and tubes

-

Inoculating loop or multipoint inoculator

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration 10 times the highest final concentration to be tested.

-

Preparation of Agar Plates: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and supplement with OADC enrichment. Cool the molten agar to 45-50°C.

-

Incorporation of this compound: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (typically in a series of two-fold dilutions, e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL). Mix thoroughly and pour into sterile petri dishes. Also, prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a suspension of the mycobacterial isolate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Inoculation: Using a calibrated loop or a multipoint inoculator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of the agar plates, including the drug-free control.

-

Incubation: Incubate the plates at 35-37°C in a CO₂-enriched atmosphere (if required for the specific species) for the appropriate duration (typically 7-21 days for mycobacteria).

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the mycobacterial isolate.[2]

Protocol 2: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium, often performed in 96-well microtiter plates.[6][7]

Materials:

-

This compound

-

Middlebrook 7H9 broth

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Sterile 96-well microtiter plates

-

Mycobacterial isolates and quality control strains

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional, for colorimetric assays)

Procedure:

-

Preparation of this compound Dilutions: In a sterile 96-well plate, prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterile broth control well.

-

Inoculum Preparation: Prepare a mycobacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.

-

Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for the required period (7-14 days for many mycobacteria).

-

Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). For a more quantitative assessment, a growth indicator like resazurin or MTT can be added, and the color change can be measured using a plate reader.

Visualizations

Experimental Workflow for MIC Determination

Caption: Experimental workflow for determining the MIC of this compound.

Signaling Pathway

Currently, the specific molecular target and the signaling pathway affected by this compound in mycobacteria have not been elucidated in the available scientific literature. While it is known to contain a guanidino group, which in other molecules can interact with and disrupt bacterial membranes, the precise mechanism of action for this compound remains an area for further investigation.[8][9][10] Therefore, a diagram of its signaling pathway cannot be provided at this time. Future research into its mechanism of action will be crucial for understanding its full therapeutic potential and for the rational design of new derivatives.

References

- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. repub.eur.nl [repub.eur.nl]

- 5. Agar dilution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. goldbio.com [goldbio.com]

- 8. Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Liposomal Encapsulation of Resorcinomycin A for Enhanced Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Resorcinomycin A within liposomes. This formulation strategy aims to enhance the delivery and efficacy of this compound, a potent antibiotic with activity against mycobacteria.[1][2] The protocols outlined below cover the preparation, characterization, and cellular activity assessment of liposomal this compound.

Introduction

This compound is a water-soluble, amphoteric antibiotic produced by Streptoverticillium roseoverticillatum.[3] While effective, its therapeutic potential can be enhanced through advanced drug delivery systems. Liposomes, which are microscopic vesicles composed of a lipid bilayer, offer a versatile platform for drug delivery.[4][5] They can encapsulate both hydrophilic and hydrophobic drugs, protect them from degradation, and facilitate targeted delivery.[4][6] Encapsulating this compound in liposomes has been shown to significantly enhance its intramacrophage activity against the Mycobacterium avium-Mycobacterium intracellulare complex (MAC).[7][8] This is particularly relevant as macrophages are a primary reservoir for mycobacterial infections.[9]

This document provides detailed methodologies for the preparation of this compound liposomes using the thin-film hydration method, followed by characterization and in vitro evaluation protocols.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the characterization and evaluation of this compound liposomes.

Table 1: Physicochemical Characterization of Liposomal this compound

| Formulation ID | Lipid Composition (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipo-ResA-001 | DMPC:PI (9:1) | Enter Data | Enter Data | Enter Data | Enter Data |

| Lipo-ResA-002 | Specify | Enter Data | Enter Data | Enter Data | Enter Data |

| Control (Empty) | DMPC:PI (9:1) | Enter Data | Enter Data | Enter Data | N/A |

DMPC: Dimyristoyl phosphatidylcholine; PI: Phosphatidylinositol

Table 2: In Vitro Drug Release Profile of Liposomal this compound

| Formulation ID | Time (hours) | Cumulative Release (%) |

| Lipo-ResA-001 | 0 | 0 |

| 1 | Enter Data | |

| 2 | Enter Data | |

| 4 | Enter Data | |

| 8 | Enter Data | |

| 12 | Enter Data | |

| 24 | Enter Data | |

| Free this compound | 1 | 100 |

Table 3: Intramacrophage Activity of Liposomal this compound against MAC

| Treatment | Concentration (µg/mL) | MAC Growth Inhibition (%) - Day 3 | MAC Growth Inhibition (%) - Day 7 |

| Free this compound | 6 | 33 | Negligible |

| 50 | 62 | Negligible | |

| Liposomal this compound | 6 | 50 | Maintained |

| 50 | 93 | Maintained | |

| Untreated Control | 0 | 0 | 0 |

Data presented in this table is adapted from existing literature to illustrate the expected outcomes.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, followed by size reduction through extrusion.[10][11][12]

Materials:

-

Dimyristoyl phosphatidylcholine (DMPC)

-

Phosphatidylinositol (PI)

-

This compound

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Round-bottom flask

-

Sonicator bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Vacuum desiccator

Procedure:

-

Lipid Dissolution: Dissolve DMPC and PI in a 9:1 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.[7]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of DMPC (23 °C). This will form a thin, uniform lipid film on the inner surface of the flask.[13]

-

Film Drying: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.[14]

-

Hydration: Hydrate the lipid film with an aqueous solution of this compound in PBS (pH 7.4) by rotating the flask. The temperature of the hydration medium should be maintained above the lipid transition temperature.[13] This process will lead to the formation of multilamellar vesicles (MLVs).

-

Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[11] Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to ensure homogeneity.[11]

-

Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

-

Storage: Store the final liposomal suspension at 4 °C.

Protocol 2: Characterization of Liposomal this compound

A. Particle Size and Zeta Potential Analysis

-

Dilute the liposomal suspension with deionized water.

-

Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[9][15]

-

Perform measurements in triplicate and report the average values.

B. Encapsulation Efficiency Determination

-

Separate the liposomes from the unencapsulated drug using a suitable method like centrifugation or size exclusion chromatography.

-

Disrupt the liposomes by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent.

-

Quantify the amount of encapsulated this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release of this compound from the liposomes over time.

Materials:

-

Liposomal this compound suspension

-

Dialysis tubing with an appropriate molecular weight cut-off

-

PBS (pH 7.4 and pH 5.5 to simulate phagolysosomal conditions)

-

Shaking incubator

Procedure:

-

Place a known amount of the liposomal suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5).

-

Incubate at 37 °C with gentle shaking.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

-

Quantify the concentration of this compound in the collected samples using a suitable analytical method.

-

Plot the cumulative percentage of drug released against time.

Protocol 4: In Vitro Macrophage Uptake and Antimycobacterial Activity Assay

This protocol evaluates the efficacy of liposomal this compound against intramacrophage mycobacteria.

Materials:

-

Macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages)

-

Mycobacterium avium-intracellulare complex (MAC)

-

Cell culture medium

-

Free this compound

-

Liposomal this compound

-

MTT or other viability assay reagents

-

Lysis buffer

-

Agar plates for colony-forming unit (CFU) enumeration

Procedure:

-

Macrophage Infection: Seed macrophages in culture plates and allow them to adhere. Infect the macrophages with MAC at a specified multiplicity of infection.

-

Treatment: After an incubation period to allow for phagocytosis of the bacteria, remove the extracellular bacteria by washing. Add fresh medium containing various concentrations of free or liposomal this compound.[7]

-

Incubation: Incubate the treated cells for a defined period (e.g., 3 and 7 days).[7]

-

Cell Viability: Assess macrophage viability using an MTT assay to ensure that the treatments are not cytotoxic at the tested concentrations.[7]

-

CFU Enumeration: At the end of the treatment period, lyse the macrophages to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar to determine the number of viable bacteria (CFUs).

-

Data Analysis: Calculate the percentage of MAC growth inhibition for each treatment group compared to the untreated control.

Visualizations

Experimental workflow for liposomal this compound.

Uptake of liposomes by macrophages via phagocytosis.

Hypothetical mechanism of action of this compound.

References

- 1. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. expresspharma.in [expresspharma.in]

- 6. Targeted Liposomal Drug Delivery to Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposome dye release assay [bio-protocol.org]

- 8. profoldin.com [profoldin.com]

- 9. Bacteriomimetic Liposomes Improve Antibiotic Activity of a Novel Energy-Coupling Factor Transporter Inhibitor [mdpi.com]

- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 15. Optimization, characterization, and cytotoxicity studies of novel anti-tubercular agent-loaded liposomal vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heterologous Expression of Resorcinomycin A Biosynthetic Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin A is a dipeptide antibiotic with notable activity against Mycobacterium species.[1][2] It is composed of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (referred to as compound 2 ) and glycine.[1][2] The biosynthetic gene cluster (BGC) for this compound has been identified in Streptoverticillium roseoverticillatum.[1][2] Heterologous expression of this BGC in a suitable host offers a promising strategy for improving the production of this compound and for generating novel analogs through biosynthetic engineering. These application notes provide a comprehensive guide to the heterologous expression of the this compound BGC, including detailed protocols and key considerations for successful production.

A critical finding from studies on the heterologous expression of the this compound BGC is that the expression of the core gene cluster (res3–10) in Streptomyces lividans TK23 results in the accumulation of the precursor, compound 2 , but not this compound.[1][2] This indicates that a peptidase, encoded outside of the identified BGC, is required for the final condensation of compound 2 with glycine.

Data Presentation

Currently, there is limited publicly available quantitative data on the yield of the this compound precursor (compound 2 ) from heterologous expression systems. Research has confirmed its accumulation in the culture broth of S. lividans TK23 harboring the this compound BGC.[1][2] One study reported the purification of 8.3 mg of compound 2 from a large-scale culture (800 mL) of the heterologous host.[1]

Table 1: Summary of Heterologous Expression Results for the this compound BGC